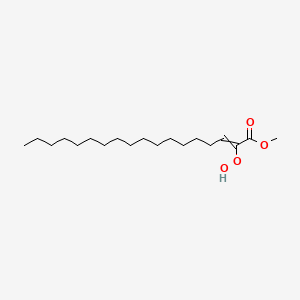

Methyl 2-hydroperoxyoctadec-2-enoate

Description

Methyl 2-hydroperoxyoctadec-2-enoate is a hydroperoxy-containing unsaturated fatty acid ester. Hydroperoxides are inherently less stable than their hydroxy or non-oxidized analogs due to the reactive peroxide bond, which predisposes them to decomposition or exothermic reactions under heat, light, or mechanical stress . Such compounds are typically studied for their roles in lipid oxidation, polymer chemistry, or as intermediates in organic synthesis.

Properties

CAS No. |

93060-49-2 |

|---|---|

Molecular Formula |

C19H36O4 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

methyl 2-hydroperoxyoctadec-2-enoate |

InChI |

InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23-21)19(20)22-2/h17,21H,3-16H2,1-2H3 |

InChI Key |

QQJQGSOMHLQTDE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC=C(C(=O)OC)OO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroperoxyoctadec-2-enoate typically involves the esterification of hydroperoxyoctadecenoic acid with methanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The process can be summarized as follows:

- Hydroperoxyoctadecenoic acid is dissolved in methanol.

- A few drops of concentrated sulfuric acid are added as a catalyst.

- The mixture is heated under reflux for several hours.

- The reaction mixture is then cooled, and the product is extracted using a suitable organic solvent .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of alternative catalysts, such as solid acid catalysts, can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroperoxyoctadec-2-enoate undergoes various chemical reactions, including:

Oxidation: The hydroperoxy group can be further oxidized to form peroxy acids or other oxidized derivatives.

Reduction: The hydroperoxy group can be reduced to form hydroxyl derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base catalyst.

Major Products Formed

Oxidation: Peroxy acids, aldehydes, and ketones.

Reduction: Hydroxyl derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroperoxyoctadec-2-enoate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in oxidation and reduction reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products

Mechanism of Action

The mechanism of action of methyl 2-hydroperoxyoctadec-2-enoate involves its interaction with molecular targets through its hydroperoxy group. This group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can then interact with cellular components, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile molecule in both chemical and biological contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on functional group reactivity, stability, and hazards, drawing parallels to compounds documented in the evidence:

Methyl 2-hydroxyacetate (CAS 96-35-5)

- Molecular Formula : C₃H₆O₃

- Functional Groups : Hydroxy (-OH), ester (-COOCH₃)

- Stability : Relatively stable under standard conditions. Hydroxy esters lack the peroxide bond, reducing oxidative instability .

- Hazards : Classified as an irritant. Safety protocols include glove use, ventilation, and avoiding inhalation .

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (CAS 85535-47-3)

- Molecular Formula: C₁₀H₁₉NO₅

- Functional Groups : Hydroxy (-OH), carbamate, carboxylic acid

- Stability: No significant stability risks reported.

- Hazards: Not classified for health or environmental hazards, though general precautions (e.g., avoiding dust inhalation) are advised .

Methyl 2-hydroperoxyoctadec-2-enoate (Hypothetical)

- Molecular Formula : C₁₉H₃₆O₄ (inferred)

- Functional Groups : Hydroperoxy (-OOH), ester (-COOCH₃), alkene (C=C)

- Stability : Expected to be highly unstable due to the hydroperoxy group, which may decompose explosively under stress.

- Hazards : Likely oxidizing and flammable. Requires stringent handling (e.g., explosion-proof equipment, cold storage) beyond the precautions for hydroxy analogs .

Data Table: Key Comparative Properties

Research Findings and Functional Group Analysis

- Hydroperoxy vs. Hydroxy Groups : The hydroperoxy group (-OOH) introduces significant oxidative instability compared to hydroxy (-OH) analogs. This is critical in industrial applications, where hydroperoxides require stabilizers or controlled environments to mitigate decomposition risks .

- Alkene Reactivity: The presence of a double bond (octadec-2-enoate) may further destabilize this compound through conjugation with the hydroperoxy group, accelerating autoxidation pathways.

- Hydroperoxides may exhibit weaker intermolecular interactions due to reduced hydrogen-bond donor capacity compared to hydroxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.